molecular formula C12H9F3N2 B11739914 6-[4-(Trifluoromethyl)phenyl]pyridin-2-amine

6-[4-(Trifluoromethyl)phenyl]pyridin-2-amine

Cat. No.: B11739914
M. Wt: 238.21 g/mol
InChI Key: XLQIRILQEGEIQU-UHFFFAOYSA-N
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Description

6-[4-(Trifluoromethyl)phenyl]pyridin-2-amine is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Trifluoromethyl)phenyl]pyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a boron reagent and a palladium catalyst under mild conditions .

Another method involves the reaction of 2-fluoro-4-trifluoromethyl-pyridine with ethylamine hydrochloride . This reaction is carried out under specific conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-[4-(Trifluoromethyl)phenyl]pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted analogs.

Mechanism of Action

The mechanism of action of 6-[4-(Trifluoromethyl)phenyl]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it can bind to certain receptors or enzymes, leading to modulation of their activity. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

6-[4-(Trifluoromethyl)phenyl]pyridin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H9F3N2

Molecular Weight

238.21 g/mol

IUPAC Name

6-[4-(trifluoromethyl)phenyl]pyridin-2-amine

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)9-6-4-8(5-7-9)10-2-1-3-11(16)17-10/h1-7H,(H2,16,17)

InChI Key

XLQIRILQEGEIQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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